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Compound of Interest

Compound Name: Glycidyl 4-toluenesulfonate

Cat. No.: B1217010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Glycidyl 4-
toluenesulfonate (CAS No. 6746-81-2), a key intermediate in organic synthesis and
pharmaceutical development. This document presents an analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed
experimental protocols and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and Mass Spectra of Glycidyl 4-toluenesulfonate.

Table 1: *H NMR Spectral Data
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Table 3: IR Spectral Data

Wavenumber (cm—?) Intensity Assignment
] C-H stretching (aromatic and

3070-2930 Medium ) ]

aliphatic)
1597 Medium C=C stretching (aromatic ring)

S=0 asymmetric stretching
1365 Strong

(sulfonate)

S=0 symmetric stretching
1176 Strong

(sulfonate)
1097 Strong S-O-C stretching
910, 815 Strong Epoxide ring vibrations

IabJeA..Ma.ss.Spm:immeity Data

Relative Intensity (%)

Assighment

228 5 [M]* (Molecular lon)

172 15 [M - C3H4O]*
CH3CeH4aSO2]* (p-

155 100 '[oluenesulfonjl c(aption)

91 80 [C7H7]* (Tropylium cation)

57 40 [C3HsO]* (Glycidyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent) was used.
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o Sample Preparation: Approximately 10-20 mg of Glycidyl 4-toluenesulfonate was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS)
as an internal standard (O ppm). The solution was transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: The *H NMR spectrum was acquired using a standard pulse sequence.
Key parameters included a spectral width of 10-12 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: The 13C NMR spectrum was recorded with proton decoupling. A
spectral width of 0-220 ppm was used, with a significantly larger number of scans compared
to 'H NMR to compensate for the low natural abundance of the 3C isotope. A relaxation
delay of 2-5 seconds was employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer
Spectrum Two or equivalent) was utilized.

o Sample Preparation: The spectrum was obtained using the Attenuated Total Reflectance
(ATR) technique. A small amount of the solid Glycidyl 4-toluenesulfonate sample was
placed directly onto the ATR crystal.

o Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm~1). A
background spectrum of the clean ATR crystal was collected and automatically subtracted
from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise
ratio.

Mass Spectrometry (MS)

e Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas
chromatograph (GC-MS) for sample introduction, was used.

o Sample Introduction: A dilute solution of Glycidyl 4-toluenesulfonate in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC, which separated
the compound before it entered the mass spectrometer.
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« lonization: Electron ionization was performed at a standard energy of 70 eV. This high
energy leads to the formation of a molecular ion and characteristic fragment ions.

e Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a
quadrupole or time-of-flight (TOF) mass analyzer.

o Detection: The abundance of each ion was measured by an electron multiplier detector to

generate the mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of Glycidyl 4-

toluenesulfonate, from sample preparation to structural elucidation.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of
Glycidyl 4-Toluenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1217010#glycidyl-4-toluenesulfonate-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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